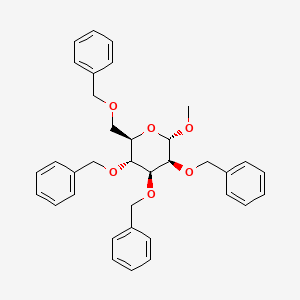

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside

Executive Summary

In the specialized field of synthetic glycochemistry, the strategic selection of protecting groups dictates the success of complex oligosaccharide assembly. Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9) serves as a foundational, fully protected monosaccharide building block[1]. By masking the reactive secondary and primary hydroxyl groups with robust benzyl ethers while temporarily protecting the anomeric center as a methyl glycoside, this molecule provides researchers with a stable, highly lipophilic intermediate. This whitepaper provides an in-depth analysis of its molecular weight parameters, physicochemical properties, and the causal logic behind its synthesis and downstream application.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and elemental composition of a carbohydrate building block is critical for mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The molecular weight of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is 554.67 g/mol [1][2].

The significant molecular weight is primarily driven by the four benzyl ether groups. While the core methyl α-D-mannopyranoside skeleton contributes approximately 194 Da, the exhaustive benzylation adds four benzyl moieties (C7H7, ~91 Da each), effectively transforming a highly polar, water-soluble sugar into a highly lipophilic organic compound[3].

Table 1: Core Physicochemical Parameters

| Property | Value |

| IUPAC Name | (2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

| CAS Number | 61330-62-9 |

| Molecular Formula | C₃₅H₃₈O₆ |

| Molecular Weight | 554.67 g/mol |

| Exact Mass | 554.2668 Da |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

Table 2: Elemental Composition Breakdown

| Element | Atom Count | Atomic Mass Contribution | Mass Percentage (%) |

| Carbon (C) | 35 | 420.38 g/mol | ~75.79% |

| Hydrogen (H) | 38 | 38.30 g/mol | ~6.91% |

| Oxygen (O) | 6 | 96.00 g/mol | ~17.30% |

Mechanistic Causality in Glycochemistry

The structural design of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not arbitrary; it is engineered for specific stereochemical outcomes in glycosylation reactions.

The Role of Non-Participating Protecting Groups: In carbohydrate chemistry, protecting groups at the C2 position heavily influence the stereochemistry of newly formed glycosidic bonds. Acyl protecting groups (like acetates or benzoates) engage in neighboring group participation, forcing the formation of 1,2-trans glycosides. Conversely, the benzyl ethers in this molecule are "non-participating." When the anomeric methyl group is eventually removed and activated, the absence of neighboring group participation allows the inherent anomeric effect to dominate, driving the stereoselective formation of 1,2-cis (α-mannosidic) linkages, which are ubiquitous in the core structures of N-linked glycans.

Experimental Methodology: Exhaustive Benzylation Protocol

The synthesis of this molecule relies on a classic Williamson ether synthesis, converting methyl α-D-mannopyranoside into its tetra-O-benzyl derivative[4]. The protocol below is designed as a self-validating system to ensure maximum yield and purity.

Reagents Required

-

Methyl α-D-mannopyranoside (Starting Material)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl Bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causal Logic

-

System Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Causality: NaH is highly sensitive to atmospheric moisture. Water will prematurely quench the base, forming NaOH, which is insufficiently strong to drive exhaustive benzylation.

-

Dissolution: Dissolve Methyl α-D-mannopyranoside in anhydrous DMF and cool to 0 °C. Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the sodium cations, leaving the alkoxide anions "naked" and highly reactive for the subsequent Sₙ2 nucleophilic attack.

-

Deprotonation (Self-Validating Step): Add NaH portion-wise. Causality & Validation: NaH irreversibly deprotonates the hydroxyl groups (pKa ~ 12-14). This step is self-validating: the immediate evolution of hydrogen gas (H₂ bubbling) visually confirms active deprotonation. If bubbling is absent, the NaH has degraded.

-

Electrophile Addition: Add Benzyl Bromide dropwise over 30 minutes. Causality: The Williamson ether synthesis is highly exothermic. Dropwise addition controls the thermal runaway and minimizes the formation of benzyl ether byproducts.

-

Reaction Monitoring (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Validation: The starting material is highly polar and remains at the baseline (R_f = 0.0). The target tetra-benzyl product is highly lipophilic and migrates near the solvent front (R_f ~ 0.8). The reaction is complete only when all intermediate spots (mono-, di-, and tri-benzylated species) have disappeared.

-

Quenching and Extraction: Carefully quench unreacted NaH with methanol, followed by ice water. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Fig 1. Stepwise synthetic workflow from D-Mannose to the tetra-O-benzyl protected target.

Downstream Workflows: Anomeric Activation

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not an end-product; it is a dormant glycosyl donor. To utilize it in oligosaccharide synthesis, the stable methyl glycoside must be cleaved and replaced with a reactive leaving group.

-

Anomeric Hydrolysis: The molecule is treated with an acidic mixture (e.g., HCl in acetic acid or aqueous trifluoroacetic acid) to selectively hydrolyze the anomeric methoxy group, yielding 2,3,4,6-tetra-O-benzyl-D-mannopyranose (a hemiacetal).

-

Donor Activation: The resulting hemiacetal is reacted with trichloroacetonitrile (CCl₃CN) and a catalytic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a highly reactive glycosyl trichloroacetimidate .

-

Glycosylation: This activated donor can then be coupled to a glycosyl acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf) to form complex glycans.

Fig 2. Downstream activation workflow for oligosaccharide synthesis.

References

- "Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside - PubChem", National Institutes of Health (NIH).

- "Buy this compound (EVT-1482152)", EvitaChem.

- "Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside - LGC Standards", LGC Standards.

- "CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-mannopyranose", Google Patents.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Buy Online CAS Number 61330-62-9 - TRC - Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside | LGC Standards [lgcstandards.com]

- 3. This compound | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-galactose - Google Patents [patents.google.com]

structure elucidation of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Structural Elucidation and Validation of Methyl 2,3,4,6-Tetra-O-benzyl- -D-mannopyranoside

Executive Summary

The structural validation of Methyl 2,3,4,6-Tetra-O-benzyl-

This guide moves beyond basic spectral assignment to provide a rigorous, self-validating elucidation strategy. It addresses the specific challenges of mannoside stereochemistry—specifically the ambiguity of

Structural Context & Synthesis Origin[1][2][3][4][5]

To validate the structure, one must understand its synthetic origin. The target molecule is typically generated via the Williamson ether synthesis of methyl

Critical Impurity Profile:

-

Under-benzylation: Presence of tri-O-benzyl derivatives (detectable via OH signals in IR/NMR).[1]

-

Anomerization: Acidic conditions during workup can lead to trace amounts of the thermodynamically less stable

-anomer, though the -

Regioisomers: Rare, but migration of protecting groups can occur if the starting material was not kinetically locked.

Molecular Specifications

Elucidation Logic & Workflow

The following diagram illustrates the decision matrix used to confirm the structure, ensuring no false positives regarding the anomeric configuration.

Figure 1: Logical workflow for the structural determination of benzylated mannosides, prioritizing

Step-by-Step Characterization[1][2]

Phase 1: Mass Spectrometry (The "What")

Before consuming NMR time, confirm the molecular envelope.

-

Method: ESI-TOF or Orbitrap (Positive Mode).[1]

-

Target Ion:

m/z. -

Interpretation: A clean peak at 577 confirms the tetra-benzylation.[1] A series of peaks at

(loss of Bn) indicates fragmentation, but peaks at

Phase 2: 1H NMR Spectroscopy (The "Fingerprint")

The proton spectrum is dominated by the aromatic region, but the "carbohydrate window" (3.0 – 5.0 ppm) contains the structural proof.

-

Solvent:

(Chloroform-d) is standard.[1] -

Key Signals:

-

Aromatic Region (7.1 – 7.4 ppm): Must integrate to 20 protons . Significant deviation (<19 or >21) implies under-benzylation or trapped benzyl bromide.

-

Anomeric Proton H-1 (~4.7 – 4.8 ppm): Appears as a doublet with a small coupling constant (

Hz).[1] -

Benzyl Methylene (

): Four AB quartets (8 protons total) appearing between 4.5 and 4.9 ppm.[1] These are diastereotopic; they will not appear as singlets in a high-resolution field. -

Methoxyl Group (

): A sharp singlet around 3.30 – 3.40 ppm (3H).[1]

-

Phase 3: Stereochemical Validation (The vs Problem)

This is the most critical section for the researcher. In mannose, the relationship between H1 and H2 is equatorial-equatorial (in the

-

The Trap: Both configurations result in small vicinal coupling constants (

Hz for

The Solution: Gated Decoupled 13C NMR (

)

The one-bond heteronuclear coupling constant depends on the orientation of the C-H bond relative to the ring oxygen lone pairs (the Perlin effect).

-

Protocol: Run a non-decoupled (or gated decoupled)

NMR. -

-Anomer (Equatorial H1):

-

-Anomer (Axial H1):

The Solution: NOE Topology

-

-Anomer: H1 is equatorial.[1][5] It is spatially distant from the axial protons H3 and H5. Result: NOE observed between H1

-

-Anomer: H1 is axial.[1] It shares a 1,3-diaxial relationship with H3 and H5. Result: Strong NOE observed between H1

Figure 2: NOE correlation map for the

Consolidated Data Summary

The following values represent the standard shifts for Methyl 2,3,4,6-Tetra-O-benzyl-

Table 1: 1H NMR Data (500 MHz, )

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-1 | 4.70 – 4.75 | Doublet (d) | Anomeric, deshielded by two oxygens.[1] | |

| OCH3 | 3.30 – 3.35 | Singlet (s) | - | Characteristic methyl glycoside.[1] |

| Benzyl CH2 | 4.48 – 4.89 | AB Quartets | 4 sets of diastereotopic protons.[1] | |

| H-2 | 3.75 – 3.80 | dd | Equatorial H2. | |

| H-3 | 3.90 – 4.00 | dd | Axial H3 (trans-diaxial to H4).[1] | |

| H-4 | 3.95 – 4.05 | t / dd | Axial H4. | |

| H-5 | 3.70 – 3.80 | m | - | Ring proton.[1] |

| H-6a/6b | 3.65 – 3.75 | m | - | Exocyclic methylene.[1] |

| Ar-H | 7.10 – 7.40 | Multiplet | - | 20 Protons (Phenyl rings).[1] |

Table 2: 13C NMR Data (125 MHz, )

| Carbon Type | Shift ( | Assignment |

| Anomeric (C-1) | 98.5 – 99.0 | Characteristic of |

| Aromatic (Ipso) | 138.2 – 138.6 | Quaternary carbons of benzyl groups. |

| Aromatic (Ar) | 127.5 – 128.5 | Ortho/Meta/Para carbons (clustered). |

| Benzyl CH2 | 72.0 – 75.2 | Four distinct methylene signals. |

| Ring (C2-C5) | 71.0 – 80.0 | Skeleton carbons. |

| C-6 | 69.0 – 69.5 | Primary alcohol carbon.[1] |

| OCH3 | 54.5 – 55.0 | Anomeric methyl. |

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

To ensure resolution of the benzyl AB quartets and accurate integration:

-

Mass: Dissolve 15–20 mg of the syrup in 0.6 mL of

(99.8% D) . -

Filtration: Filter through a small plug of cotton or glass wool within the pipette to remove suspended inorganic salts (NaBr) from the synthesis.

-

Reference: Ensure TMS (0.00 ppm) or residual

(7.26 ppm) is calibrated.

Protocol B: Gated Decoupled 13C (For J-coupling)

-

Concentration: Increase concentration to 40–50 mg if possible.

-

Pulse Sequence: Use a gated decoupling sequence (decoupler on during delay, off during acquisition) to retain NOE enhancement while allowing J-coupling to appear.

-

Acquisition: Acquire >1024 scans.

-

Analysis: Measure the splitting of the C1 signal (~99 ppm). A splitting of >169 Hz confirms the

-anomer.

References

-

Brimacombe, J. S. (1970). Carbohydrate Chemistry. The Chemical Society. (Standard text for shifts).

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[1] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. (Demonstrates use of benzylated mannose intermediates).

-

Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66. (The authoritative source for C-H coupling constants in carbohydrates).[1]

-

PubChem. (2023). Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside (CID 10840492).[4]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for J-coupling physics).[1]

Sources

- 1. synthose.com [synthose.com]

- 2. evitachem.com [evitachem.com]

- 3. Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside | C35H38O6 | CID 10840491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]

Technical Guide: Solubility & Handling of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside

[1][2]

Executive Summary

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9) is a lipophilic carbohydrate derivative used extensively as a glycosyl acceptor and a building block in oligosaccharide synthesis.[1][2][3][4] Unlike its precursor (methyl α-D-mannopyranoside), which is water-soluble, the introduction of four benzyl ether groups renders this molecule highly hydrophobic.[1][2]

Key Characteristic: It typically exists as a viscous colorless to yellow syrup at room temperature.[1][2] While crystalline forms exist for many glycosides, the α-mannoside configuration often resists easy crystallization compared to its glucoside analogs, necessitating purification via silica gel flash chromatography.[1][2]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for selecting the correct reaction media and purification systems.[1][2]

| Property | Specification | Mechanistic Insight |

| Molecular Formula | C₃₅H₃₈O₆ | High carbon content drives lipophilicity.[1][2] |

| Molecular Weight | 554.67 g/mol | Large molecule; van der Waals forces dominate interactions.[1][2] |

| Physical State | Viscous Syrup / Oil | Lack of intermolecular H-bonding (all OH capped) prevents easy lattice formation.[1][2] |

| Polarity (LogP) | High (~5.5 - 6.5 estimated) | Indicates strong preference for non-polar to moderately polar organic solvents.[1][2] |

| H-Bond Donors | 0 | No free hydroxyls; cannot act as a donor (hydrophobic).[1][2] |

| H-Bond Acceptors | 6 | Ether oxygens can accept weak H-bonds from protic solvents (e.g., MeOH).[1][2] |

Solubility Profile in Organic Solvents[2][5][6]

The solubility of this compound is dictated by the "benzyl shell" effect, where the aromatic rings shield the polar pyranose core.[1][2]

High Solubility Zone (Primary Solvents)

These solvents are ideal for preparing high-concentration stock solutions (0.1 M – 1.0 M) for reactions or NMR analysis.[1][2]

-

Dichloromethane (DCM) & Chloroform: Excellent solubility.[1][2][5] The standard solvents for extraction and NMR characterization (

).[1][2] -

Toluene: Highly soluble due to

stacking interactions between the solvent and the four benzyl groups.[1][2] often used for azeotropic drying.[1][2] -

Ethyl Acetate (EtOAc): Fully soluble.[1][2][5] Used as the polar component in purification eluents.[1][2]

-

Tetrahydrofuran (THF) & 1,4-Dioxane: Soluble.[1][2] Common reaction media for glycosylations.

Moderate/Conditional Solubility

-

Methanol / Ethanol: Soluble, but solubility decreases significantly at low temperatures (

).[1] Often used in recrystallization attempts (though oiling out is common).[1][2] -

Diethyl Ether: Soluble, but less effective than DCM for dissolving crude viscous oils.[1][2]

Anti-Solvents (Precipitation & Washing)[1][2]

-

Water: Insoluble. The hydrophobic benzyl groups completely override the polarity of the ether linkages.[1][2] This immiscibility is the basis for aqueous workup (washing with brine/water).[1][2]

-

Hexanes / Pentane: Soluble at low concentrations or in mixtures with EtOAc.[1][2] However, pure hexane acts as an anti-solvent at high concentrations or low temperatures, causing the syrup to phase-separate.[1][2]

Practical Protocols

Protocol A: Solvent Selection for Purification (Flash Chromatography)

Since the compound is a syrup, crystallization is difficult.[1][2] Silica gel flash chromatography is the standard purification method.[1][2]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][2]

Step-by-Step Workflow:

-

TLC Analysis: Spot the crude syrup on a TLC plate.

-

Loading: Dissolve the crude syrup in a minimum volume of DCM or Toluene (do not use EtOAc for loading if possible, as it broadens bands). Apply to the column.[1][2][3][6][7]

-

Elution:

-

Isolation: Pool fractions, evaporate solvent under reduced pressure.

-

Drying: The resulting syrup will trap solvent.[1][2] Dry under high vacuum (< 1 mbar) for 12+ hours to remove trace EtOAc/DCM.[1][2]

Protocol B: Solubility Testing (Shake-Flask Method)

Use this protocol if you need to determine the precise solubility limit for a specific reaction concentration.[1][2]

Visualization: Purification Logic & Molecular Interaction[1][2]

The following diagram illustrates the purification logic based on solubility properties, distinguishing between the lipophilic product and potential polar/non-polar impurities.

Caption: Purification workflow leveraging the differential solubility of the benzylated mannoside in Hexane/Ethyl Acetate systems.

Troubleshooting & Expert Insights

-

"Oiling Out" in Alcohols: If you attempt to crystallize this compound from hot Ethanol or Methanol, it will likely form a separate oil phase upon cooling rather than crystals.[1][2] This is characteristic of the α-mannoside anomer.[1][2]

-

Viscosity Issues: The syrup is extremely viscous. When transferring for NMR, dissolve in the solvent (

) inside the flask before transferring to the tube, rather than trying to pipette the neat syrup. -

Water Contamination: While insoluble in water, the syrup is hygroscopic enough to trap surface moisture.[1][2] Always dry azeotropically with Toluene before setting up moisture-sensitive glycosylation reactions (e.g., using TMSOTf).[1][2]

References

Sources

- 1. synthose.com [synthose.com]

- 2. evitachem.com [evitachem.com]

- 3. deyerchem.com [deyerchem.com]

- 4. Methyl-2,3,4,6-tetrakis-O-(phenylmethyl)-��-D-mannopyranoside | 61330-62-9 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Structural Elucidation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside via 1H NMR

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside . As a pivotal building block in carbohydrate chemistry, this molecule serves as a stable, "armed" glycosyl donor precursor and a model for studying mannosidic linkages.

The structural elucidation of this compound is frequently complicated by the benzylic region (4.4–4.9 ppm) , where the anomeric proton (

Structural & Conformational Theory

To interpret the NMR data accurately, one must first understand the stereochemical environment of the molecule.

-

Backbone: D-Mannose is the C-2 epimer of D-Glucose.

-

Conformation: The pyranose ring adopts the

chair conformation , which places the bulky hydroxymethyl group (C6) in an equatorial position to minimize 1,3-diaxial interactions. -

Anomeric Configuration: The

-anomer places the methoxy group at C1 in an axial orientation. -

Implication for Coupling (

values):-

(Equatorial): The dihedral angle between

-

(Equatorial):

-

(Axial): These protons occupy axial positions, leading to larger trans-diaxial couplings (

-

(Equatorial): The dihedral angle between

Visualization of Structural Logic

The following diagram illustrates the logical flow from chemical structure to expected spectral features.

Caption: Figure 1. Logical derivation of spectral features from stereochemistry. Note the convergence of H1 and Benzylic signals.

Spectral Analysis: The "Zones" Approach[1]

The 1H NMR spectrum (typically in

Table 1: Consolidated Spectral Data

Solvent:

| Zone | Chemical Shift ( | Proton Count | Multiplicity | Assignment | Diagnostic Value |

| A | 7.10 – 7.40 | 20H | Multiplet | Aromatic protons ( | Confirms presence of 4x Benzyl groups. |

| B | 4.40 – 4.90 | 9H | Complex | H-1 + | Critical: Contains the anomeric doublet and benzylic AB systems. |

| C | 3.60 – 4.10 | 6H | Multiplet | Ring Skeleton (H-2 to H-6) | Confirms pyranose ring integrity. |

| D | 3.32 | 3H | Singlet | Confirms methyl glycoside formation. |

Deep Dive: Zone B (The "Forest")

This is the most challenging region. Novice researchers often mistake the benzylic protons for simple singlets.

-

The Benzylic Protons: Because the sugar backbone is chiral, the two protons on each benzyl methylene group (

) are diastereotopic . They are magnetically non-equivalent and typically appear as AB quartets with a large geminal coupling constant ( -

The Anomeric Proton (H-1): Look for a distinct doublet at approximately 4.73 ppm .

-

Validation: The coupling constant must be small (

Hz). If you see a large coupling (

-

Deep Dive: Zone C (The Skeleton)

The ring protons (H-2, H-3, H-4, H-5, H-6a, H-6b) appear as a complex set of overlapping signals.

-

H-2: Typically found downfield within this region (~3.7–3.9 ppm) due to the electron-withdrawing effect of the anomeric center.

-

Coupling Logic:

- Hz (Equatorial-Axial).

- Hz (Axial-Axial).

- Hz (Axial-Axial).

Experimental Protocol: Synthesis & Preparation

Objective: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside via Williamson Ether Synthesis.

Reaction Scheme Workflow

Caption: Figure 2. Standard synthesis workflow ensuring complete benzylation.

Step-by-Step Methodology

-

Activation: Dissolve Methyl

-D-mannopyranoside (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere ( -

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 6.0 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure alkoxide formation.

-

Alkylation: Add Benzyl Bromide (BnBr, 4.8 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

TLC Monitoring: Mobile phase Hexane:EtOAc (3:1). The product (

) should be less polar than the starting material (

-

-

Workup: Cool to 0°C. Quench excess NaH carefully with Methanol. Dilute with Ethyl Acetate. Wash organic layer with water (

) to remove DMF, then brine ( -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexane

Troubleshooting & Validation (Self-Correction)

When analyzing the spectrum, use this checklist to validate the structure.

| Observation | Potential Cause | Remediation |

| H-1 is a large doublet ( | Check starting material purity. Mannose cannot flip to Glucose under these conditions; starting material was likely impure. | |

| Missing Benzylic Protons (<8H) | Incomplete benzylation. | Check the 3.6–4.0 region for broad OH singlets (exchangeable with |

| Extra Singlet at ~2.1 ppm | Acetone contamination. | Common in NMR tubes washed with acetone. Dry sample thoroughly. |

| Broad Multiplet at ~2.9 & 2.8 ppm | DMF residue. | DMF is difficult to remove. Wash organic layer rigorously with water or use a high-vacuum pump overnight. |

References

- Koto, S., Morishima, N., Miyata, Y., & Zen, S. (1976). Syntheses with Partially Benzylated Sugars. Bulletin of the Chemical Society of Japan.

-

Reich, H. J. (n.d.). WinPLT NMR Data: Coupling Constants in Carbohydrates. University of Wisconsin-Madison. (Source for Karplus relationships in pyranoses).

Strategic Implementation and Chemical Stability of Benzyl Ether Protecting Groups in Mannoside Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the multi-step synthesis of complex carbohydrates, the selection of protecting groups dictates not only the stability of intermediate compounds but also the stereochemical outcome of glycosylation events. For mannosides—ubiquitous in viral glycoproteins, bacterial cell walls, and therapeutic glycoconjugates—the benzyl (Bn) ether stands as the premier permanent protecting group. This whitepaper provides an in-depth mechanistic analysis of benzyl ether stability, explores the causality behind its cleavage conditions, and details self-validating protocols for its implementation in mannoside drug development.

The Mechanistic Imperative of Benzyl Ethers in Mannosides

The preference for benzyl ethers in carbohydrate chemistry is rooted in two fundamental chemical behaviors: their broad stability profile and their electronic influence on the anomeric center.

The "Armed-Disarmed" Concept

During glycosylation, the mannosyl donor must be activated to form an oxocarbenium ion intermediate. Electron-withdrawing protecting groups (such as acyl esters) destabilize the buildup of partial positive charge at the anomeric center, effectively "disarming" the donor[1]. Conversely, benzyl ethers lack this strong electron-withdrawing effect. A mannosyl donor protected by benzyl ethers is considered "armed," exhibiting significantly higher reactivity[1]. This causality allows chemists to perform chemoselective glycosylations, reacting an armed benzyl-protected donor with a disarmed acyl-protected acceptor in a single pot[1].

Stereochemical Control via Non-Participation

Synthesizing

Comparative Chemical Stability Profile

Benzyl ethers are highly valued because they are stable to both acidic and basic conditions, allowing for extensive synthetic manipulation of the mannoside core before global deprotection is required[1].

Table 1: Quantitative Stability and Cleavage Data for Benzyl Ethers

| Condition Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) | Ref |

| Strong Acid | BCl₃, CH₂Cl₂, -78 °C | General Benzyl Ethers | Cleavage | >90% | [3] |

| Mild Acid | Acetic Acid, RT | Benzyl Trityl Ether | Stable | N/A | [3] |

| Strong Base | NaH, KOH, Carbonates | General Benzyl Ethers | Stable | N/A | [3] |

| Oxidative | DDQ, | Carbohydrate Ethers | Cleavage | 84-96% | [3] |

| Reductive | H₂, Pd/C, EtOH/MeOH | General Benzyl Ethers | Cleavage | >95% | [3] |

Mechanistic Breakdown of Stability Domains

-

Basic Conditions: Benzyl ethers are entirely stable to strong bases like NaH and KOH[3]. This allows for the orthogonal removal of temporary ester protecting groups (via saponification) without jeopardizing the permanent benzyl protection.

-

Oxidative Conditions: While generally stable to atmospheric oxygen, benzyl ethers can be deliberately cleaved via oxidative pathways. For example, they can be oxidized directly to benzoyl esters using a catalytic amount of RuO₄ (derived from RuCl₃ and NaIO₄)[4], or oxidatively removed by ozone under mild conditions[5].

-

Acidic Conditions: Benzyl ethers withstand mild acids (e.g., acetic acid, TFA in specific solvents) but are highly labile to strong Lewis acids like BCl₃ or BBr₃, which coordinate to the ether oxygen and facilitate C-O bond cleavage[3].

Visualizing the Benzyl Ether Workflow

Workflow of benzyl ether protection and deprotection in mannoside synthesis.

Causality in Deprotection and Catalyst Poisoning

The standard method for global deprotection of benzyl ethers is catalytic hydrogenolysis[1]. The causality of this reaction relies on the palladium catalyst adsorbing the aromatic ring, which brings the benzylic C-O bond into proximity with surface-bound hydrogen atoms, facilitating cleavage[6].

The Catalyst Poisoning Dilemma: In advanced drug development, target mannosides often contain amine or thiol functional groups. These heteroatoms possess lone pairs that bind irreversibly to the active sites of the palladium catalyst, outcompeting the aromatic rings of the benzyl ethers[6]. This "poisons" the catalyst and halts deprotection. The Solution: When dealing with easily poisoned substrates, transfer hydrogenation is utilized. By employing formic acid or 1,4-cyclohexadiene as the hydrogen source alongside Pd/C, the reaction kinetics are altered, making the system significantly less susceptible to catalyst poisoning[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation mechanisms.

Protocol 1: Global Deprotection via Catalytic Hydrogenolysis

Objective: Mild removal of benzyl ethers to yield the fully deprotected mannoside[3].

-

Preparation: Dissolve the benzyl-protected mannoside (1.0 mmol) in anhydrous methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar[3].

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%)[3]. Note: Add the catalyst under an inert Argon atmosphere to prevent the ignition of solvent vapors.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or connect to a hydrogenation apparatus[3]. Evacuate the flask and backfill with H₂ three times.

-

Reaction: Stir vigorously at room temperature.

-

Self-Validation (In-Process): Monitor via TLC. The reaction is complete when the UV-active, non-polar starting material is entirely replaced by a highly polar, UV-inactive baseline spot (the free polyol).

-

Workup & Analytical Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Validate via ¹H NMR (in D₂O): Complete deprotection is confirmed by the absolute disappearance of aromatic protons (

7.2–7.4 ppm) and benzylic CH₂ doublets (

Protocol 2: Acidic Cleavage using a Lewis Acid (BCl₃)

Objective: Cleavage of benzyl ethers when hydrogenation is unviable (e.g., in the presence of reducible alkenes)[3].

-

Preparation: Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert Argon atmosphere[3].

-

Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are strictly required to control the reaction exotherm and prevent the non-specific cleavage of the delicate mannosidic linkages.

-

Reagent Addition: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents per benzyl group) dropwise[3].

-

Reaction: Stir at -78 °C and monitor progress by TLC[3].

-

Self-Validation (Quenching): Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C, followed by water[3]. Causality: Methanol safely solvolyzes excess BCl₃, preventing localized heating that could degrade the carbohydrate core. Validate success via ESI-MS, looking for the corresponding mass shift (-90 Da per benzyl group removed).

References

1.[1] Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH.1 2.[4] A New Oxidative Conversion of Carbohydrate Benzyl Ethers to Benzoyl Esters with RuCl3-NaIO - Taylor & Francis. 4 3.[5] Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. 5 4.[2] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. 2 5.[3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem. 3 6.[6] Protective group strategies in carbohydrate and peptide chemistry - UCL Discovery. 6

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Optimizing the Mannose Motif: A Technical Guide to Fully Protected D-Mannose Derivatives

The following technical guide is structured to serve as an authoritative resource for researchers in carbohydrate chemistry and drug discovery. It prioritizes mechanistic understanding, reproducible protocols, and data-driven validation.

Executive Summary

D-Mannose derivatives differ fundamentally from their glucose counterparts due to the axial orientation of the C-2 hydroxyl group. This stereochemical inversion creates unique challenges and opportunities in glycosylation. While the axial C-2 substituent facilitates the formation of 1,2-trans-

Part 1: Strategic Protection Logic

The "Mannose Trap" and Anomeric Control

The reactivity of a mannosyl donor is dictated by the protecting groups at C-2 (stereoselectivity) and C-3/4/6 (electronic reactivity).

-

Alpha-Selectivity (The Easy Path): When an acyl group (acetate, benzoate) protects C-2, it participates in the reaction mechanism. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 ester attacks the oxocarbenium ion, forming a five-membered acyloxonium ion intermediate. This blocks the

-face, forcing the nucleophile to attack from the -

Beta-Selectivity (The Challenge): To achieve

-mannosylation, NGP must be disabled. However, even with non-participating ether groups (benzyl), the anomeric effect thermodynamically favors the

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the C-2 protecting group.

Figure 1: Mechanistic divergence in mannosylation. C-2 acyl groups lock the pathway to the

Part 2: Synthesis of Core Building Blocks

Protocol A: Synthesis of Penta-O-acetyl-D-mannopyranose

This is the fundamental starting material for most mannose donors. The reaction uses acetic anhydride in pyridine to exhaustively protect all hydroxyls.

Reagents: D-Mannose, Acetic Anhydride (

| Step | Action | Rationale (Causality) |

| 1 | Suspend D-Mannose (10g) in anhydrous Pyridine (50 mL) at | Pyridine acts as both solvent and nucleophilic catalyst (forming reactive N-acetylpyridinium species). |

| 2 | Add | Exothermic reaction control. Prevents caramelization of sugar. |

| 3 | Stir at RT for 16h. Monitor TLC (Hex/EtOAc 1:1). | Ensure complete acetylation of the anomeric position. |

| 4 | Quench: Pour into ice water (500 mL) with vigorous stirring. | Hydrolyzes excess anhydride. The product often precipitates as a syrup or solid. |

| 5 | Extract with DCM, wash with 1M HCl, sat. | HCl removes pyridine (as pyridinium salt). Bicarbonate neutralizes residual acid. |

| 6 | Dry ( | Yields crude penta-acetate (usually |

Protocol B: Activation to Phenyl 1-Thio- -D-mannopyranose

Thioglycosides are superior donors due to their stability under diverse chemical conditions and ability to be activated selectively (orthogonality).

Reagents: Penta-O-acetyl-D-mannose, Thiophenol (PhSH), Boron Trifluoride Diethyl Etherate (

| Step | Action | Rationale (Causality) |

| 1 | Dissolve Penta-acetate (5g) and PhSH (1.5 eq) in dry DCM under Argon. | Inert atmosphere prevents oxidation of thiophenol to disulfide. |

| 2 | Add | Lewis acid activates the anomeric acetate, creating the oxocarbenium ion. |

| 3 | Warm to RT and stir (2-4 h). | The C-2 acetate participates (NGP), directing the thiophenol to attack from the |

| 4 | Quench with | NaOH wash is critical to remove unreacted, malodorous thiophenol. |

| 5 | Column Chromatography (Hex/EtOAc). | Isolates the pure |

Part 3: Analytical Validation (The NMR Standard)

Distinguishing

Critical Rule: Do not rely solely on

Comparative NMR Data Table

| Characteristic | ||

| H-1 Chemical Shift ( | Downfield (5.0 – 5.5 ppm ) | Upfield (4.5 – 4.9 ppm ) |

| ~1.7 Hz (Eq-Eq relationship) | ~0.8 – 1.0 Hz (Ax-Eq relationship) | |

| ~170 - 175 Hz (Definitive) | ~158 - 162 Hz (Definitive) | |

| C-1 Chemical Shift ( | ~98 ppm | ~100 ppm |

Note: The

Part 4: Advanced Application (The Crich Beta-Mannosylation)

For drug delivery systems targeting the mannose receptor (e.g., on macrophages), specific anomeric configurations are often required. When

The 4,6-O-Benzylidene Strategy

David Crich developed the gold standard for

Workflow Visualization:

Figure 2: The Crich Beta-Mannosylation protocol. The 4,6-benzylidene lock is essential for directing the SN2-like inversion.

Part 5: References

-

Crich, D., & Chandrasekera, N. S. (2004). Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects. Angewandte Chemie International Edition.

-

BenchChem. (2025).[4] A Researcher's Guide to Differentiating Alpha and Beta Anomers of Pyranose.

-

Santa Cruz Biotechnology. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside Product Data.[5]

-

MDPI. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside Synthesis.

-

ResearchGate. Representation of 1JCH of the α-and β-anomeric and pyranose ring forms.

Sources

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside, CAS 108032-93-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Precision Synthesis of Complex Carbohydrates: Stereocontrolled Mannosylation Strategies

Executive Summary

The synthesis of high-mannose oligosaccharides (e.g.,

This Application Note provides a definitive guide to synthesizing protected mannosides. We contrast the standard protocol for

Strategic Overview: The Mechanistic Divergence

The core challenge lies in the stereoelectronic properties of the mannosyl oxocarbenium ion.

-

-Mannosides: The axial C2 substituent does not offer neighboring group participation (NGP) to direct

-

-Mannosides: Synthesis requires destabilizing the oxocarbenium ion to form a covalent

Mechanistic Pathway Visualization

The following diagram illustrates the critical equilibrium between the Contact Ion Pair (CIP) and the Covalent Triflate, controlled by the 4,6-O-benzylidene acetal.

Figure 1: The Crich mechanism relies on shifting the equilibrium toward the covalent

Protocol A: General -Mannosylation (Thermodynamic Control)

Scope: Routine installation of

Materials

-

Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

-D-mannopyranoside. -

Promoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).

-

Solvent: Dichloromethane (DCM) or Ether (Ether enhances

-selectivity).

Step-by-Step Methodology

-

Preparation: Co-evaporate Donor (1.0 equiv) and Acceptor (1.2 equiv) with toluene (3x) to remove trace water. Dissolve in dry DCM (0.1 M).

-

Activation: Add powdered 4Å molecular sieves. Stir for 30 min at room temperature.

-

Initiation: Cool to 0°C. Add NIS (1.5 equiv).

-

Catalysis: Add TfOH (0.1 equiv) dropwise. Observation: Solution turns dark violet/red.

-

Quenching: Upon TLC completion (~30 min), quench with saturated

(removes iodine) and saturated -

Validation:

-anomer is confirmed by

Protocol B: The Crich -Mannosylation (Kinetic Control)

Scope: Synthesis of

Reagents & Equipment[4]

-

Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide.

-

Activator: Triflic Anhydride (

).[3] -

Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Note: Non-nucleophilic base is essential to prevent N-glycosylation.

-

Solvent: Ultra-dry DCM (distilled over

).

Experimental Workflow

Figure 2: The "Pre-activation" sequence is mandatory. The acceptor sees the covalent triflate, not the donor precursor.

Detailed Procedure

-

Drying: Flame-dry all glassware under argon. The reaction is extremely water-sensitive.

-

Pre-Activation Mixture: Dissolve Sulfoxide Donor (1.0 equiv) and TTBP (1.5 equiv) in DCM. Add activated 4Å molecular sieves. Cool to -78°C .[4]

-

Triflate Generation: Add

(1.1 equiv) dropwise.-

Self-Validating Checkpoint: If you take an NMR aliquot at this stage (at low temp), you should see the

-mannosyl triflate anomeric proton at

-

-

Coupling: After 10 minutes at -78°C, add the Acceptor (1.5–2.0 equiv) dissolved in a minimum amount of DCM.

-

Reaction: Allow the mixture to warm slowly to -60°C or -40°C over 1 hour. Do not let it reach 0°C until reaction is complete.

-

Workup: Quench with saturated

, wash with brine, dry over

Comparative Analysis & Troubleshooting

Data Summary: vs Protocols

| Parameter | Protocol A ( | Protocol B (Crich |

| Donor Protection | Flexible (Benzyl ethers common) | Rigid (4,6-O-benzylidene required) |

| Intermediate | Oxocarbenium Ion (SSIP) | Covalent |

| Temperature | 0°C to RT | -78°C to -40°C |

| Mechanism | Thermodynamic ( | Kinetic ( |

| Typical Yield | 85-95% | 60-80% |

| Stereoselectivity |

Troubleshooting the "Crich" Reaction

-

Problem: Low

-selectivity (High-

Cause: The "Exploded Transition State."[8][9] If the reaction warms too fast or the solvent is too polar, the covalent triflate dissociates into a Contact Ion Pair (CIP), leading to

-product. -

Fix: Keep temperature strictly below -60°C during addition. Ensure DCM is non-polar (do not use Acetonitrile).

-

-

Problem: Hydrolysis of Donor.

-

Cause: Wet solvent or "wet" Tf2O.

-

Fix: Freshly distill

over

-

-

Problem: N-alkylation of Base.

-

Cause: Using unhindered pyridine.

-

Fix: Must use TTBP or DTBMP (sterically hindered) to prevent the base from acting as a nucleophile.

-

References

-

Crich, D., & Sun, S. (1998). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method.[1][2] Journal of the American Chemical Society, 120(2), 435–436. -

Crich, D. (2010). Methodology Development and Physical Organic Chemistry: A Continuous Interplay. The Journal of Organic Chemistry, 76(22), 9193-9209.

-

Codée, J. D., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782.

-

Ahmadi, Y., et al. (2021). Stereoselective Synthesis of 1,2-cis-Glycosides. Chemical Reviews, 121(20), 12345–12420.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

role as a building block for glycoconjugate synthesis

Executive Summary

The synthesis of complex glycoconjugates—critical for Antibody-Drug Conjugates (ADCs), carbohydrate-based vaccines, and targeted drug delivery systems—relies fundamentally on the quality and reactivity of monosaccharide building blocks .[1] Unlike peptide or oligonucleotide synthesis, which are automated on solid supports, glycan assembly requires precise control over regio- and stereochemistry (α vs. β linkages).

This guide details the strategic use of functionalized glycosyl donors (specifically Trichloroacetimidates) and bioorthogonal handles (Azido-sugars) as the primary building blocks for constructing defined glycoconjugates. We provide validated protocols for chemical glycosylation and subsequent protein conjugation, emphasizing moisture control and promoter selection to ensure high-yield, stereoselective coupling.

Technical Background: The "Building Block" Philosophy

In modern carbohydrate chemistry, a "building block" is not merely a sugar; it is a molecular scaffold engineered with three specific features:

-

Anomeric Leaving Group (Activation): Controls reactivity (e.g., Trichloroacetimidate, Thioglycoside).

-

Protecting Groups (Regiocontrol): "Permanent" groups (e.g., Benzyl ethers) protect non-reactive sites, while "Temporary" groups (e.g., Acetates, Fmoc) allow chain extension.

-

Stereodirecting Groups: Neighboring group participation (e.g., C2-acyl groups) ensures 1,2-trans selectivity.

Comparative Analysis of Common Glycosyl Donors

The choice of donor determines the success of the glycosylation.

| Donor Type | Activation Promoter | Reactivity Profile | Stability | Recommended Application |

| Trichloroacetimidates (Schmidt) | TMSOTf or BF₃·OEt₂ | High | Moderate (Base stable, Acid labile) | Complex oligosaccharide assembly; Gold standard for kinetics. |

| Thioglycosides | NIS/TfOH or DMTST | Moderate | High (Shelf-stable) | Early-stage block synthesis; Orthogonal to imidates. |

| Glycosyl Halides | AgOTf or Hg salts | High | Low (Hydrolysis prone) | Simple glycosylations; Koenigs-Knorr method (Legacy). |

| n-Pentenyl Glycosides | IDCP or NIS | Low/Moderate | High | Chemo-selective "Armed/Disarmed" strategies. |

Protocol A: Chemical Glycosylation via Trichloroacetimidates

Objective: Coupling a protected glycosyl donor (Building Block A) to a glycosyl acceptor (Building Block B) to form a disaccharide with controlled stereochemistry.

Mechanism of Action

The reaction proceeds via an oxocarbenium ion intermediate. The Lewis acid (TMSOTf) coordinates with the imidate nitrogen, turning it into a good leaving group (Trichloroacetamide).

Figure 1: Mechanistic pathway of the Schmidt Glycosylation. Note the generation of the reactive oxocarbenium ion.

Materials

-

Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (1.2 equiv).

-

Acceptor: Primary or secondary carbohydrate alcohol (1.0 equiv).

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).[2]

-

Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O).

-

Additives: Activated 4Å Molecular Sieves (Critical for eliminating water).

Step-by-Step Procedure

-

Drying (Critical): Co-evaporate both the Donor and Acceptor with dry toluene (3x) to remove trace moisture. Place under high vacuum for 2 hours.

-

Setup: Dissolve Donor and Acceptor in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Argon.

-

Sieve Addition: Add activated 4Å molecular sieves (powdered) and stir at room temperature for 30 minutes.

-

Cooling: Cool the reaction mixture to -78°C (acetone/dry ice bath). Note: Low temperature favors kinetic control and β-selectivity if nitriles are used as solvent, though DCM usually favors α/β mixtures unless C2-participation is present.

-

Activation: Add TMSOTf (0.1 equiv) dropwise via syringe.

-

Reaction: Allow to warm slowly to -20°C over 1 hour. Monitor by TLC (Silica, Hexane:EtOAc).

-

Quenching: Quench with Triethylamine (TEA) (2 drops) to neutralize the acid.

-

Workup: Filter through Celite to remove sieves. Concentrate and purify via Flash Column Chromatography.

Validation Check:

-

NMR: Check the anomeric proton (H-1) coupling constant (

). A large

Protocol B: Bioorthogonal Conjugation (The "Click" Step)

Objective: Conjugating the synthesized glycan (now a "payload") to a protein carrier (e.g., CRM197 or an Antibody) using an Azido-functionalized building block.

Workflow Logic

-

Glycan Modification: Incorporate an Azido-linker at the reducing end of your synthetic glycan.

-

Protein Activation: Functionalize the protein Lysine residues with an Alkyne (e.g., DBCO for copper-free or Propargyl for CuAAC).

-

Ligation: Perform the click reaction.

Figure 2: Workflow for converting monosaccharide building blocks into a functional glycoconjugate vaccine.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Avoids copper toxicity, ideal for protein stability.

-

Protein Functionalization:

-

Dissolve Protein (10 mg/mL) in PBS (pH 7.4).

-

Add DBCO-PEG4-NHS Ester (5-10 molar excess) dissolved in DMSO.

-

Incubate 1 hour at RT. Remove excess linker via Zeba Spin Desalting Column.

-

-

Conjugation:

-

Mix DBCO-Protein with Azido-Glycan (5-20 molar excess relative to protein).

-

Incubate overnight at 4°C or 4 hours at RT.

-

-

Purification:

-

Separate the conjugate from unreacted glycan using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

QC: Verify Drug-to-Antibody Ratio (DAR) or Glycan loading using MALDI-TOF MS.

-

Troubleshooting & Critical Parameters

-

Moisture Sensitivity (The #1 Failure Mode):

-

Orthoester Formation:

-

Low Solubility of Acceptor:

-

Fix: Use a co-solvent mixture (DCM/DMF), though note that DMF can affect stereoselectivity (favors β-linkage via solvent participation).

-

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731-732. Link

-

Seeberger, P. H. (2008). Automated Oligosaccharide Synthesis. Chemical Society Reviews, 37(1), 19-28. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[6][7] Accounts of Chemical Research, 42(6), 723-742. Link

-

Huang, Z., et al. (2024).[8] Conjugation Methods in Synthetic Glycoconjugate Vaccines. Chemistry - Methods, 4(7-8).[8] Link

-

Nielsen, M. M., & Pedersen, C. M. (2018). Catalytic Glycosylations in Oligosaccharide Synthesis. Chemical Reviews, 118(17), 8285–8358. Link

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in the biosynthesis of polysaccharide-based antimicrobial glycoconjugate vaccines [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioorthogonal chemical reporter methodology for visualization, isolation and analysis of glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Conjugation methods in synthetic glycoconjugate vaccines | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

employing Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in studying protein-carbohydrate interactions

An In-Depth Technical Guide to Employing Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in the Study of Protein-Carbohydrate Interactions

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a pivotal chemical tool in the investigation of protein-carbohydrate interactions. We will move beyond a simple recitation of facts to explore the causal logic behind experimental design, ensuring a deep understanding of the principles and their practical application.

Foundational Concepts: The "Why" of a Protected Mannoside

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, from immune recognition and cell adhesion to pathogen infection and signal transduction.[1] Mannose and its derivatives are particularly significant, serving as key recognition motifs for a class of proteins known as lectins, such as the mannose receptor found on immune cells.[2][3] Studying these interactions requires molecular tools that can dissect the binding events with precision.

This compound is a derivative of D-mannose where the hydroxyl groups are masked by benzyl ethers, rendering it a "fully protected" monosaccharide.[4] This protection strategy is central to its utility in glycobiology for several key reasons:

-

Chemical Stability: Benzyl ethers are exceptionally robust, remaining stable under a wide range of acidic and basic conditions.[1][5] This allows for chemical modifications at other parts of the molecule without disturbing the core mannose structure. They are considered "permanent" protecting groups, typically removed in the final stages of a synthesis.

-

Enhanced Solubility: The four benzyl groups impart significant hydrophobic character, increasing the molecule's solubility in common organic solvents (e.g., DCM, DMF, EtOAc) and facilitating its use in organic synthesis.[4][6]

-

Strategic Synthesis: The polyhydroxylated nature of carbohydrates necessitates a protecting group strategy to achieve regioselectivity during synthesis.[1][7] By starting with a protected mannoside, chemists can build complex oligosaccharides or introduce specific functionalities for biophysical assays.[8]

Crucially, for most direct binding studies with proteins, these benzyl groups must be removed to expose the native hydroxyl groups that the protein recognizes. Therefore, this compound is most often employed as a critical synthetic intermediate —the precursor to the final, biologically active ligand.

Key Physicochemical Properties

A clear understanding of the starting material's properties is essential for its successful application.

| Property | Value/Description |

| Molecular Formula | C₃₅H₃₈O₆[4] |

| Molecular Weight | 554.67 g/mol [4][6] |

| Appearance | Colorless to yellow/red viscous syrup[4][8] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH; insoluble in water[4][6] |

| CAS Number | 61330-62-9[4] |

| Storage Conditions | 0–8°C under anhydrous conditions[4][6] |

Application I: Probing Binding Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[9][10][11] It measures changes in the refractive index near a sensor surface as an analyte (e.g., a protein) binds to a ligand (e.g., a carbohydrate) that has been immobilized on the surface.[9] To use our mannoside in an SPR experiment, we must first convert it into a form that can be covalently attached to the sensor chip and then deprotect it.

Experimental Rationale & Workflow

The overall strategy involves modifying the protected mannoside to introduce a linker with a reactive group (e.g., a thiol for gold surfaces), immobilizing this construct, and then removing the benzyl groups in situ or, more commonly, prior to immobilization to expose the mannose hydroxyls. The deprotected, immobilized mannose then serves as the bait to capture the mannose-binding protein of interest.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The mannose receptor is a pattern recognition receptor involved in host defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synthose.com [synthose.com]

- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [deyerchem.com]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 11. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Deprotection of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside: A Senior Application Scientist's Guide

Introduction: The Benzyl Ether in Modern Glycoscience

In the intricate field of carbohydrate chemistry, the benzyl (Bn) ether stands as a protecting group of paramount importance. Its robustness under a wide array of acidic and basic conditions makes it an invaluable tool for multi-step syntheses of complex oligosaccharides and glycoconjugates.[1] The target of this guide, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, is a quintessential building block, where the benzyl ethers serve to mask the hydroxyl groups during synthetic transformations. However, the very stability that makes the benzyl ether so useful also presents the final, critical challenge: its efficient and clean removal.

This document provides a comprehensive overview of the principal methodologies for the global deprotection of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues, ensuring researchers and drug development professionals can approach this crucial synthetic step with confidence.

Core Deprotection Strategies: A Comparative Overview

The cleavage of the benzylic C-O bond can be achieved through several reductive methodologies. The choice of method is dictated by the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the available laboratory infrastructure. The two most reliable and widely adopted strategies are Catalytic Hydrogenolysis and Dissolving Metal Reduction.

| Method | Primary Reagents | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenolysis (H₂ Gas) | H₂, Pd/C or Pd(OH)₂/C | Clean reaction with toluene as the main byproduct; mild conditions (RT, atmospheric pressure). | Requires handling of flammable H₂ gas; catalyst can be pyrophoric; potential for catalyst poisoning.[2] |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) | Avoids the need for H₂ gas infrastructure; often faster reaction times.[3] | Introduces byproducts from the hydrogen donor; donor selection is critical for compatibility. |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | Powerful and effective for stubborn deprotections; orthogonal to hydrogenation-sensitive groups. | Requires cryogenic conditions and handling of highly reactive sodium/lithium metal and toxic liquid ammonia.[4] |

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether cleavage due to its mild conditions and clean byproducts. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action

The accepted mechanism involves the following key steps:

-

Adsorption: Both the benzylated mannopyranoside and molecular hydrogen adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.

-

Hydrogenolysis: The benzylic C-O bond is cleaved by the palladium hydrides, leading to the formation of the deprotected hydroxyl group and toluene.

-

Desorption: The final product, methyl α-D-mannopyranoside, and the toluene byproduct desorb from the catalyst surface, regenerating the active sites.[2]

Catalytic Hydrogenolysis Workflow

Experimental Protocol: Standard Hydrogenolysis with H₂ Gas

This protocol outlines the complete debenzylation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside using a standard hydrogen balloon setup.

Materials:

-

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 10-20 wt% of the substrate

-

Solvent: Ethyl acetate (EtOAc) / Methanol (MeOH), 1:1 mixture

-

Hydrogen (H₂) gas supply (balloon)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq) in a suitable volume of the EtOAc/MeOH (1:1) solvent mixture.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 wt%) to the solution.

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas into the flask by inflating a balloon attached to a needle and inserting it through the septum.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product will have a significantly lower Rf value due to its increased polarity. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.[5] Wash the Celite® pad thoroughly with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl α-D-mannopyranoside. This is often pure enough for subsequent steps, but can be further purified by recrystallization or silica gel chromatography if necessary.

Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)

This method offers a convenient alternative to handling hydrogen gas.

Materials:

-

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 20-50 wt% of the substrate

-

Ammonium Formate (HCOONH₄), 10-20 eq

-

Solvent: Methanol (MeOH)

Procedure:

-

Setup: To a solution of the benzylated sugar (1.0 eq) in methanol, add ammonium formate (10-20 eq).

-

Catalyst Addition: Carefully add 10% Pd/C (20-50 wt%).

-

Reaction: Heat the mixture to reflux and monitor by TLC. Reactions are often complete within 1-4 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) to remove excess ammonium salts. The aqueous layer is then concentrated to yield the product.

Method 2: Birch Reduction

The Birch reduction is a powerful dissolving metal reduction capable of cleaving benzyl ethers that may be resistant to hydrogenolysis. It employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, which creates solvated electrons that act as the reducing agent.[5]

Mechanism of Action

The Birch reduction proceeds via a single-electron transfer mechanism:

-

Electron Transfer: A solvated electron from the sodium/ammonia solution adds to the aromatic ring of a benzyl group, forming a radical anion.

-

Protonation: The radical anion is protonated by an alcohol present in the reaction mixture.

-

Second Electron Transfer: A second electron is transferred to the resulting radical, forming an anion.

-

Final Protonation & Cleavage: This anion is protonated again, leading to cleavage of the benzylic C-O bond and formation of the free hydroxyl group and toluene.[3]

Birch Reduction Mechanism

Experimental Protocol: Birch Reduction

Extreme caution is required for this procedure due to the use of metallic sodium and liquid ammonia. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)

-

Sodium (Na) metal, cut into small pieces (approx. 20-40 eq)

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a septum. Ensure all glassware is scrupulously dried.

-

Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into the flask.

-

Dissolution: Dissolve the benzylated sugar in anhydrous THF and add it to the liquid ammonia.

-

Reduction: Add small, freshly cut pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. Then, add solid ammonium chloride to consume any remaining sodium.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

-

Work-up and Purification: To the remaining residue, add methanol and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete or Stalled Hydrogenolysis

-

Cause - Catalyst Poisoning: Trace impurities containing sulfur or halides in solvents or on glassware can poison the palladium catalyst. The product itself, if it coordinates strongly to the catalyst, can also inhibit the reaction.

-

Solution:

-

Ensure high-purity solvents and meticulously clean glassware.

-

Increase the catalyst loading. For substrates with basic nitrogens, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[6]

-

Filter the reaction mixture through a fresh pad of Celite and add a new batch of catalyst.

-

Issue 2: Solubility Problems

-

Cause: The starting material, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, is nonpolar, while the fully deprotected product is highly polar and soluble in protic solvents. As the reaction proceeds, the partially deprotected intermediates may have poor solubility in the initial solvent system, potentially precipitating and coating the catalyst.[7]

-

Solution:

-

Use a solvent mixture to maintain solubility throughout the reaction. A common choice is a mixture of a nonpolar solvent that dissolves the starting material (e.g., THF, EtOAc) and a polar solvent for the product (e.g., MeOH, EtOH).

-

The addition of a small amount of acetic acid can sometimes improve solubility and reaction rates.[1]

-

Issue 3: Safety Concerns with Birch Reduction

-

Cause: The use of metallic sodium, which reacts violently with water, and cryogenic, toxic liquid ammonia presents significant hazards.[4]

-

Solution:

-

Always work in a certified chemical fume hood.

-

Ensure all equipment is completely dry.

-

Have appropriate quenching agents (e.g., isopropanol) and fire extinguishers (Class D for sodium fires) readily available.

-

Work with a colleague present.

-

References

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). "Two-Stage" Activation of Glycosyl Donors: A Solid-Phase Application. Journal of the American Chemical Society, 117(11), 3302–3303.

-

Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]

-

Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Available at: [Link]

-

Chemtips. (2013). So you're thinking of running a Birch reduction? Available at: [Link]

-

MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Available at: [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Available at: [Link]

-

ATLANTCHIM PHARMA. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

-

ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Available at: [Link]

-

Sciencemadness Wiki. (2018). Birch reduction. Available at: [Link]

-

UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Available at: [Link]

-

University of Illinois. (2019). Pyrophoric Materials. Available at: [Link]

-

Wikipedia. (n.d.). Birch reduction. Available at: [Link]

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 4. Birch reduction - Sciencemadness Wiki [sciencemadness.org]

- 5. honrel.com [honrel.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Precision Synthesis of Mannose-Containing Molecular Probes

Targeting CD206 (Mannose Receptor) via Multivalent Architectures

Abstract

This guide details the rational design and synthesis of high-affinity mannose probes targeting the CD206 receptor (Macrophage Mannose Receptor, MMR).[1] Unlike generic protocols, this document addresses the critical stereochemical challenges of glycosylation (ensuring

Section 1: Strategic Design Principles

The Biological Target: CD206

The Mannose Receptor (CD206) is a C-type lectin predominantly expressed on M2-polarized tumor-associated macrophages (TAMs) and dendritic cells.[1] It recognizes terminal mannose, fucose, and N-acetylglucosamine residues.[1][2][3]

-

Critical Insight: Monovalent mannose-protein interactions are weak (

in the millimolar range).[1] High-affinity targeting requires multivalency —presenting multiple mannose units simultaneously to span the receptor's Carbohydrate Recognition Domains (CRDs).[1] This is known as the Cluster Glycoside Effect.[4]

Stereochemical Rigor

CD206 specifically recognizes the

-

Common Pitfall: Direct Fischer glycosylation (Mannose + Propargyl alcohol + acid) often yields a mixture of

pyranosides and furanosides, which are difficult to separate.[1] -

Solution: We utilize a Peracetate Protection Strategy . The neighboring group participation of the C2-acetate directs the incoming nucleophile (propargyl alcohol) to the opposite face, favoring the formation of the desired

-anomer.

Probe Architecture

The probe consists of three functional modules:

-

Warhead:

-D-Mannose (Ligand). -

Linker: Polyethylene Glycol (PEG) spacer to reduce steric hindrance and improve water solubility.[1]

-

Reporter/Scaffold: A fluorophore (for imaging) or a dendrimer/polymer core (for multivalency).[1]

Figure 1: Modular architecture of a high-affinity mannose probe utilizing Click Chemistry for assembly.[1]

Section 2: Chemical Synthesis Protocols

Protocol A: Synthesis of the "Clickable" Warhead

Target Compound: 2-Propynyl 2,3,4,6-tetra-O-acetyl-

Rationale: This method uses Boron Trifluoride Diethyl Etherate (

Materials

Step-by-Step Procedure

-

Dissolution: Dissolve Penta-O-acetyl-

-D-mannopyranose (3.9 g, 10 mmol) in anhydrous DCM (40 mL) under an argon atmosphere. -

Addition: Add Propargyl alcohol (0.88 mL, 15 mmol, 1.5 eq). Stir at 0°C for 10 minutes.

-

Activation: Dropwise add

(1.85 mL, 15 mmol, 1.5 eq) over 15 minutes. The solution may darken slightly. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).[1] The product (

) should appear as the starting material is consumed.[1] -

Quenching: Pour the reaction mixture into ice-cold saturated

solution (50 mL) and stir vigorously for 20 minutes to neutralize the acid. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient 4:1 to 2:1).

Deprotection (Zemplén Transesterification)[1]

-

Dissolve the purified acetylated intermediate in dry Methanol (MeOH).[1]

-

Add catalytic Sodium Methoxide (

, 0.1 eq).[1] pH should be ~9–10.[1] -

Stir at RT for 2 hours. A white precipitate may form.[1]

-

Neutralize with Amberlite IR-120 (

form) resin until pH 7.[1] -

Filter and concentrate to obtain 2-Propynyl

-D-mannopyranoside as a hygroscopic white solid/syrup.

Protocol B: CuAAC Conjugation (Click Chemistry)